BenchChemオンラインストアへようこそ!

N-benzyl-3-hydroxypyridine-4-carboxamide

Antiviral Structure-Activity Relationship HCMV

N-Benzyl-3-hydroxypyridine-4-carboxamide (CAS 321600-62-8) is a synthetic, small-molecule pyridine derivative with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol. Its structure features a 3-hydroxypyridine core with a carboxamide group at the 4-position, N-substituted with a benzyl moiety.

Molecular Formula C13H12N2O2
Molecular Weight 228.251
CAS No. 321600-62-8
Cat. No. B2470074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-hydroxypyridine-4-carboxamide
CAS321600-62-8
Molecular FormulaC13H12N2O2
Molecular Weight228.251
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=C(C=NC=C2)O
InChIInChI=1S/C13H12N2O2/c16-12-9-14-7-6-11(12)13(17)15-8-10-4-2-1-3-5-10/h1-7,9,16H,8H2,(H,15,17)
InChIKeyJDOPUDBIYAMBJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3-hydroxypyridine-4-carboxamide (CAS 321600-62-8): Baseline Characterization Guide


N-Benzyl-3-hydroxypyridine-4-carboxamide (CAS 321600-62-8) is a synthetic, small-molecule pyridine derivative with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . Its structure features a 3-hydroxypyridine core with a carboxamide group at the 4-position, N-substituted with a benzyl moiety . This compound is primarily utilized as a versatile scaffold in medicinal chemistry, most notably for antiviral drug discovery, where its N-benzyl hydroxypyridone carboxamide chemotype has demonstrated potent and mechanistically distinct inhibition of human cytomegalovirus (HCMV) . The single hydroxyl group at the 3-position is a critical pharmacophoric feature for biological activity, differentiating it from both non-hydroxylated and di-hydroxylated analogs .

Why N-Benzyl-3-hydroxypyridine-4-carboxamide Procurement Cannot Be Sourced by Simple In-Class Analogs


Direct, in-class substitution of N-benzyl-3-hydroxypyridine-4-carboxamide is precarious due to the steep structure-activity relationship (SAR) governing its pharmacophore. As demonstrated in a closely related N-benzyl hydroxypyridone carboxamide series against HCMV, removal of the critical 5-OH group (analogous to the 3-OH in the target compound) resulted in a 7.7-fold reduction in antiviral potency, while its methylation completely abrogated activity (EC50 > 50 µM) . Similarly, replacing the N-1 benzyl group with an unsubstituted or cyclopropyl moiety led to a 5.6- to 9.3-fold loss in potency, establishing the N-benzyl group as a strong determinant of optimal antiviral activity . These quantitative SAR data confirm that seemingly minor structural changes—such as altering the hydroxylation pattern or N-substituent—produce non-linear and unpredictable changes in biological performance, rendering generic replacement without validation a high-risk procurement strategy.

Quantitative Differentiation Evidence for N-Benzyl-3-hydroxypyridine-4-carboxamide Versus Closest Comparators


Criticality of the Single 3-Hydroxyl Group for Antiviral Potency

The presence of a single hydroxyl group on the pyridine ring is a decisive factor for antiviral activity. In the directly analogous N-benzyl hydroxypyridone carboxamide series, the hit compound 8a (bearing a 5-OH group equivalent to the 3-OH in the target compound) exhibited an HCMV antiviral EC50 of 0.86 µM. Removal of this hydroxyl group to yield analog 17 caused a dramatic potency loss to an EC50 of 6.6 µM, representing a 7.7-fold decrease . Furthermore, methylation of the hydroxyl (analog 16) completely abolished activity (EC50 > 50 µM) . This 7.7-fold sensitivity to hydroxyl deletion and absolute dependence on the free hydroxyl for measurable activity establishes the 3-OH as a non-negotiable pharmacophoric element, differentiating it from non-hydroxylated pyridine carboxamides.

Antiviral Structure-Activity Relationship HCMV

N-Benzyl Substituent Requirement for Optimal Antiviral Activity

The N-benzyl group is a critical determinant of antiviral potency. Replacing the N-1 benzyl group of compound 8a (EC50 = 0.86 µM) with an unsubstituted NH resulted in a 9.3-fold loss of activity (analog 15, EC50 = 8.0 µM). Substitution with a cyclopropyl group (analog 14) produced a 5.6-fold loss (EC50 = 4.8 µM) . Conversely, removal of the para-fluoro substituent from the benzyl ring (analog 13) resulted in only a modest 1.2-fold reduction (EC50 = 1.0 µM), demonstrating that the benzyl scaffold itself, rather than specific ring substitutions, is the primary driver of optimal potency . This confirms the N-benzyl-3-hydroxypyridine-4-carboxamide scaffold as superior to N-cyclopropyl, N-H, or other N-alkyl variants.

Medicinal Chemistry Antiviral SAR

Superior Selectivity Index Compared to Cytotoxic Analogs with Shortened Linkers

The compound's amide linker architecture provides a critical selectivity advantage. In a direct comparison within the N-benzyl hydroxypyridone series, the hit compound 8a (CC50 > 50 µM) demonstrated a favorable selectivity index (SI) of >58, as no cytotoxicity was observed at the highest tested concentration . In stark contrast, analog 9a (with a shortened linker) exhibited a 20-fold increase in cytotoxicity, with a CC50 of 2.5 µM and a sharply reduced SI of 5.4 . This pattern of high cytotoxicity with shortened linkers was consistently observed across the 9a-d congener series. Selecting a compound with the standard amide linker geometry is essential to maintain a high SI and avoid confounding off-target toxicity.

Selectivity Cytotoxicity Antiviral Safety

Mechanistically Distinct Profile Versus pUL89-C Endonuclease Inhibitors

The N-benzyl carboxamide chemotype operates through a mechanism distinct from previously characterized pUL89-C endonuclease inhibitors, a key HCMV target. The parent pUL89-C inhibitor 5 showed significant endonuclease inhibition, whereas the amidation that generated the lead compound 8a resulted in essentially no inhibition of pUL89-C (only 14% inhibition at 20 µM) . Molecular docking confirmed a loss of critical active-site interactions, including metal chelation and salt-bridge formation, with compound 8a having a docking score of -4.9 kcal/mol compared to a more favorable score for the parent inhibitor 5 . This mechanistic divergence is a strategic advantage for combating viral resistance to existing polymerase and terminase complex inhibitors.

Mechanism of Action HCMV Drug Resistance

Best-Fit Application Scenarios for N-Benzyl-3-hydroxypyridine-4-carboxamide in Scientific Procurement


HCMV Antiviral Lead Optimization

The compound's validated sub-micromolar antiviral potency (EC50 0.86 µM for the directly analogous chemotype), high selectivity index (SI > 58), and mechanistically distinct profile make it an excellent starting point for structure-activity relationship (SAR) programs targeting HCMV. As shown in the peer-reviewed literature, the core scaffold tolerates extensive modifications on the amide phenyl ring (zone 4) to further fine-tune potency and selectivity, with multiple analogs achieving EC50 values below 0.5 µM . Researchers can systematically explore halogen substitution patterns, with di-halogen substitution conferring optimal antiviral effects .

Mechanistic Probe for Antiviral Target Deconvolution

Because this chemotype abrogates pUL89-C endonuclease inhibition while retaining antiviral activity, it serves as a high-value tool compound for deconvoluting novel HCMV targets. The compound can be used in time-of-addition and compound withdrawal assays, as previously demonstrated for the parent chemotype, to pinpoint the stage of the viral lifecycle being inhibited . Its distinct mechanism of action relative to known targets like the viral polymerase and terminase complex provides a unique chemical biology tool to study HCMV replication.

Building Block for Hydroxypyridine-Based Library Synthesis

The compound is a versatile scaffold for generating focused libraries of hydroxypyridine derivatives. The hydroxyl group at the 3-position can be selectively functionalized (e.g., alkylated, acylated, or oxidized), while the benzyl amide can be modified via debenzylation or cross-coupling reactions . Its commercial availability at defined purity (min. 95%) ensures reproducibility across batches, which is critical for SAR campaigns where subtle structural changes can lead to >10-fold differences in activity.

In Vitro ADME and Drug-Like Property Assessment

The parent chemotype has been characterized for key ADME properties including aqueous solubility, plasma and liver microsomal stability, and PAMPA permeability, demonstrating largely favorable drug-like properties . This compound can therefore be used as a reference standard in developing in vitro ADME assays for hydroxypyridine-based antiviral candidates, benchmarking new analogs against the established basal profile where removal of the critical 5-OH (3-OH) group leads to a 7.7-fold loss in potency .

Quote Request

Request a Quote for N-benzyl-3-hydroxypyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.